Topological Polar Surface Area (TPSA) and Lipophilicity Head-to-Head with 6-Azaisocytosine
The target compound (2,3-diamino) exhibits a TPSA of 97.1 Ų and an XLogP3-AA of -1.8, compared to 79.8 Ų and -1.2, respectively, for 3-amino-1,2,4-triazin-5(2H)-one (6-azaisocytosine) [1] [2]. The additional N2 amino group increases polar surface area by 17.3 Ų (21.7% higher) and decreases predicted logP by 0.6 units, shifting the compound into a more favorable region for aqueous solubility while still falling within the Veber rule range for oral bioavailability (TPSA < 140 Ų).
| Evidence Dimension | Topological Polar Surface Area (TPSA) and XLogP3-AA |
|---|---|
| Target Compound Data | TPSA = 97.1 Ų; XLogP3-AA = -1.8 |
| Comparator Or Baseline | 3-Amino-1,2,4-triazin-5(2H)-one (6-Azaisocytosine): TPSA = 79.8 Ų; XLogP3-AA = -1.2 |
| Quantified Difference | ΔTPSA = +17.3 Ų (+21.7%); ΔlogP = -0.6 units |
| Conditions | Computed properties from PubChem (Cactvs/XLogP3, 2019-2025 releases); both compounds evaluated in neutral form |
Why This Matters
The higher TPSA and lower logP predict improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for targeting extracellular enzymes or designing renal-excreted drug candidates, making 2,3-diamino-1,2,4-triazin-5(2H)-one the preferred scaffold when enhanced hydrophilicity is desired.
- [1] PubChem Compound Summary for CID 12848071, 2,3-Diamino-1,2,4-triazin-5(2H)-one. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 135506152, 3-Amino-1,2,4-triazin-5(2H)-one (6-Azaisocytosine). National Center for Biotechnology Information (2025). View Source
